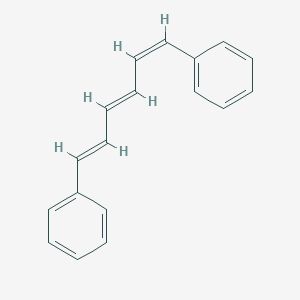

1,6-Diphenylhexatriene

Description

A fluorescent compound that emits light only in specific configurations in certain lipid media. It is used as a tool in the study of membrane lipids.

Properties

IUPAC Name |

[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1+,11-5+,12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBLSBAZCVBABY-WPWUJOAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336583 | |

| Record name | [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Diphenylhexatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1720-32-7, 17329-15-6 | |

| Record name | Diphenylhexatriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001720327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diphenyl-1,3,5-hexatriene, all-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-diphenylhexa-1,3,5-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DIPHENYL-1,3,5-HEXATRIENE, ALL-TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z428QK7RTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,6-Diphenylhexatriene (DPH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a fluorescent hydrocarbon probe renowned for its application in the biophysical characterization of cell membranes and liposomes.[1][2] Its utility stems from its unique photophysical properties: it is virtually non-fluorescent in aqueous environments but exhibits intense fluorescence upon partitioning into the hydrophobic core of lipid bilayers.[1][3] This environment-sensitive fluorescence makes DPH an invaluable tool for investigating membrane fluidity, lipid order, and the effects of various perturbations on membrane structure.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of DPH, detailed experimental protocols for its use in membrane studies, and an exploration of its application in understanding the downstream effects of signaling pathways on membrane characteristics.

Core Chemical and Physical Properties

DPH is a yellow crystalline powder with the chemical formula C₁₈H₁₆ and a molar mass of 232.32 g/mol .[1][4][5] Its structure consists of a hexatriene chain flanked by two phenyl groups, which confers the molecule its hydrophobic nature and is crucial for its membrane-partitioning behavior.

Table 1: General Chemical and Physical Properties of 1,6-Diphenylhexatriene

| Property | Value | References |

| Chemical Formula | C₁₈H₁₆ | [4][5] |

| Molar Mass | 232.32 g/mol | [4][5] |

| Appearance | Yellow crystalline powder or crystals | [4] |

| Melting Point | 199-203 °C | [1][4][6] |

| Solubility | Sparingly soluble in chloroform and dichloromethane; Soluble in DMF and DMSO. Practically insoluble in water. | [3][4] |

Spectroscopic Properties

The utility of DPH as a fluorescent probe is defined by its absorption and emission characteristics, which are sensitive to the polarity and viscosity of its microenvironment. In nonpolar solvents and lipid environments, DPH exhibits strong absorption in the near-UV region and emits blue fluorescence.

Table 2: Spectroscopic Properties of this compound in Various Solvents

| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | References |

| Cyclohexane | 353.2 | ~428 | 84,800 at 353.2 nm | 0.78 | 5.3 - 11.31 | [7][8][9] |

| Methanol | 350 | 452 | - | - | - | [6] |

| Ethanol | - | - | - | - | - | |

| DMF | - | - | - | - | - | [3] |

| DMSO | - | - | - | - | - | [3] |

| Erythrocyte Membrane | - | - | - | - | ~11 | [10] |

| Phospholipid Vesicles (gel phase) | - | - | - | - | 9 - 11 | [11] |

| Phospholipid Vesicles (liquid-crystalline phase) | - | - | - | - | ~8 | [11] |

Experimental Protocols

The primary application of DPH is the measurement of membrane fluidity through fluorescence polarization or anisotropy. This technique relies on the principle that the rotational motion of DPH within the membrane is restricted to a degree that depends on the viscosity of its environment. By exciting the DPH molecules with polarized light and measuring the polarization of the emitted light, one can infer the fluidity of the membrane.[2]

Preparation of DPH Stock Solution

A concentrated stock solution of DPH is typically prepared in an organic solvent due to its poor aqueous solubility.

-

Weigh out a precise amount of DPH powder.

-

Dissolve the DPH in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to a final concentration of 2 mM.

-

Store the stock solution at -20°C, protected from light.

Labeling of Liposomes or Cells with DPH

This protocol describes the general procedure for labeling either liposomes or cell suspensions with DPH.

-

Prepare a suspension of liposomes or cells in a suitable buffer (e.g., PBS).

-

While vortexing the suspension, add the 2 mM DPH stock solution to achieve a final probe concentration of approximately 1 µM. The final concentration of the organic solvent should be kept to a minimum (typically <0.5% v/v) to avoid perturbing the membrane.

-

Incubate the mixture for 30-60 minutes at room temperature, protected from light, to allow for the partitioning of DPH into the membranes.

Fluorescence Anisotropy Measurement

Fluorescence anisotropy is measured using a fluorometer equipped with polarizers.

-

Set the excitation wavelength to approximately 360 nm and the emission wavelength to approximately 430 nm.[4]

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented both vertically (I_vv) and horizontally (I_vh).

-

To correct for instrument-specific biases, a G-factor is determined by measuring the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_hv) and horizontally (I_hh). The G-factor is calculated as G = I_hv / I_hh.

-

The fluorescence anisotropy (r) is then calculated using the following equation: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh)

An increase in membrane fluidity leads to a decrease in the measured fluorescence anisotropy, and vice versa.

DPH as a Probe for Downstream Effects of Signaling Pathways

While DPH is not a direct probe for specific signaling molecules or pathways, it serves as a powerful tool to investigate the downstream consequences of signal transduction events on the physical state of the cell membrane. Many signaling pathways culminate in the modulation of lipid metabolism, cytoskeletal rearrangements, or the generation of reactive oxygen species, all of which can alter membrane fluidity.

For example, signaling cascades that activate phospholipases can lead to changes in the lipid composition of the membrane, which can be detected as a change in DPH fluorescence anisotropy. Similarly, oxidative stress resulting from certain signaling events can lead to lipid peroxidation, increasing membrane rigidity, which can be monitored using DPH.[12]

Conclusion

This compound remains a cornerstone fluorescent probe for the study of membrane biophysics. Its well-characterized chemical and spectroscopic properties, coupled with straightforward experimental protocols, allow for robust and reproducible measurements of membrane fluidity. For researchers in drug development and cell biology, DPH offers a valuable method to assess the impact of novel compounds or cellular processes on the physical state of biological membranes, providing insights into the downstream effects of complex signaling pathways.

References

- 1. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent probe: diphenylhexatriene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. benchchem.com [benchchem.com]

- 5. The Fluorescent Dye 1,6 Diphenyl 1,3,5 Hexatriene Binds to Amyloid Fibrils Formed by Human Amylin and Provides a New Probe of Amylin Amyloid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jasco-global.com [jasco-global.com]

- 8. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 9. jasco-global.com [jasco-global.com]

- 10. 3.4. Membrane Fluidity [bio-protocol.org]

- 11. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diphenylhexatriene as a fluorescent probe for monitoring low density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,6-Diphenylhexatriene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,6-diphenylhexatriene (DPH), a widely utilized fluorescent probe in biophysical and materials science research. DPH's sensitivity to its microenvironment makes it an invaluable tool for investigating membrane fluidity, amyloid fibril formation, and other molecular interactions. This document compiles key spectroscopic data, details experimental protocols for its use, and illustrates its application in various research contexts.

Core Spectroscopic Data

This compound is a hydrophobic molecule that exhibits low fluorescence in aqueous solutions but becomes highly fluorescent in nonpolar environments, such as within the lipid bilayer of membranes.[1][2] This property is central to its application as a molecular probe.

UV-Vis Absorption and Fluorescence Data

The electronic absorption and emission spectra of DPH are characterized by broad bands in the ultraviolet and visible regions, respectively. The precise peak positions are influenced by the solvent environment.

| Spectroscopic Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 353 nm | Cyclohexane | [3] |

| 353.25 nm | Cyclohexane | [4] | |

| 350 nm | Methanol | [5] | |

| Molar Extinction Coefficient (ε) | 84,800 cm-1/M at 353.2 nm | Cyclohexane | [6] |

| 82,400 cm-1/M at 353.25 nm | Cyclohexane | [4] | |

| 88,000 L mol-1 cm-1 at 350 nm | Methanol | [5] | |

| Fluorescence Excitation Maximum (λex) | 353 nm | [3] | |

| 350 nm | [2] | ||

| 358 nm | [1] | ||

| 336 nm | Cyclohexane | [6] | |

| Fluorescence Emission Maximum (λem) | 425 nm | [3] | |

| 420 nm | [2] | ||

| 427 nm | [1] | ||

| Fluorescence Quantum Yield (ΦF) | 0.78 | Cyclohexane | [6] |

| 0.67 | Methylcyclohexane | [6] | |

| 0.65 | Cyclohexane | [4] |

NMR and Other Spectroscopic Data

Beyond UV-Vis and fluorescence spectroscopy, other techniques have been used to characterize DPH.

| Spectrum Type | Instrumentation | Source of Sample | Reference |

| 1H NMR | Varian CFT-20 | - | [7][8] |

| FTIR | - | Polysciences, Inc. | [8] |

| Raman | Bio-Rad FTS 175C with Raman accessory | Polysciences, Inc. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of DPH as a spectroscopic probe.

UV-Vis Absorption Spectroscopy

Objective: To measure the absorption spectrum of DPH and determine its concentration.

Methodology:

-

Sample Preparation: Prepare a stock solution of DPH in a suitable solvent (e.g., cyclohexane or methanol). Dilute the stock solution to a concentration that results in an absorbance of less than 0.1 at the excitation and all emission wavelengths to avoid the inner-filter effect.[6] Use 1 cm pathlength quartz cuvettes for all measurements.[6]

-

Instrumentation: A Cary 3 spectrophotometer or equivalent is used for the measurements.[6]

-

Data Acquisition:

-

Data Analysis: The acquired absorption values can be scaled to a known molar extinction coefficient to ensure accuracy.[6]

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and quantum yield of DPH.

Methodology:

-

Sample Preparation: Prepare samples in 1 cm pathlength quartz cells with an absorbance of less than 0.1 at the excitation wavelength to prevent the inner-filter effect.[6]

-

Instrumentation: A Spex FluoroMax spectrofluorometer or a Horiba Quanta Master Spectrofluorimeter can be used.[1][6]

-

Data Acquisition:

-

Data Correction: Subtract dark counts and correct the spectra for wavelength-dependent instrument sensitivity.[6]

Applications and Workflows

DPH is a powerful tool for probing molecular environments. Its fluorescence characteristics, particularly its anisotropy, are sensitive to the rotational mobility of the probe, which in turn reflects the viscosity and order of its surroundings.

Probing Membrane Fluidity

DPH is widely used to assess the "fluidity" or microviscosity of lipid membranes. When incorporated into a lipid bilayer, the rotational motion of DPH is restricted. Changes in the lipid composition or temperature that alter membrane fluidity will affect the fluorescence anisotropy of DPH.

Caption: Workflow for assessing membrane fluidity using DPH.

Monitoring Amyloid Fibril Formation

DPH fluorescence increases significantly upon binding to amyloid fibrils, making it a useful probe for monitoring the kinetics of fibrillogenesis. This application is analogous to the widely used Thioflavin-T assay.[1][9]

Caption: Workflow for monitoring amyloid fibril kinetics with DPH.

Intramolecular Singlet Fission

Recent research has explored the use of DPH in the design of materials for intramolecular singlet fission (iSF), a process that could enhance the efficiency of photovoltaic devices.[10][11] In this context, DPH dimers are synthesized and their photophysical properties are studied using transient absorption spectroscopy.[11]

Caption: Simplified energy state transitions in intramolecular singlet fission.

References

- 1. The Fluorescent Dye 1,6 Diphenyl 1,3,5 Hexatriene Binds to Amyloid Fibrils Formed by Human Amylin and Provides a New Probe of Amylin Amyloid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 4. PhotochemCAD | this compound [photochemcad.com]

- 5. scielo.br [scielo.br]

- 6. This compound [omlc.org]

- 7. 1,6-DIPHENYL-1,3,5-HEXATRIENE(1720-32-7) 1H NMR spectrum [chemicalbook.com]

- 8. 1,6-Diphenyl-1,3,5-hexatriene | C18H16 | CID 15590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Synthesis and Optical Characterisation of Diphenylhexatriene Derived Intramolecular Singlet Fission Materials [repository.cam.ac.uk]

- 11. Soluble Diphenylhexatriene Dimers for Intramolecular Singlet Fission with High Triplet Energy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Photophysical Behavior of DPH: A Technical Guide to Fluorescence Quantum Yield in Diverse Solvent Environments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical property of 1,6-diphenyl-1,3,5-hexatriene (DPH) – its fluorescence quantum yield – across a spectrum of solvent environments. DPH, a widely utilized fluorescent probe, is particularly valuable for investigating the microenvironments of lipid bilayers and cellular membranes. Its fluorescence characteristics are exquisitely sensitive to the polarity and viscosity of its surroundings, making the quantum yield a critical parameter in biophysical studies and drug-membrane interaction analyses. This guide provides a comprehensive summary of quantitative data, detailed experimental methodologies, and a logical workflow for the determination of this crucial parameter.

Data Presentation: DPH Fluorescence Quantum Yield in Various Solvents

The fluorescence quantum yield (Φf) of DPH exhibits significant variation depending on the solvent's properties. In non-polar, hydrocarbon solvents, DPH is highly fluorescent, with quantum yields approaching unity. Conversely, in polar and protic solvents, the quantum yield is considerably lower. This behavior is attributed to the nature of the lowest excited singlet states of DPH and their susceptibility to solvent interactions, which can promote non-radiative decay pathways. The following table summarizes the reported fluorescence quantum yields of DPH in a range of solvents.

| Solvent | Solvent Type | Fluorescence Quantum Yield (Φf) |

| Saturated Alkanes | Non-polar, Aprotic | 0.62 - 0.65[1] |

| Cyclohexane | Non-polar, Aprotic | ~1.0 (approaches unity in hydrocarbon solvents)[2] |

| Benzene | Non-polar, Aprotic | 0.02[3] |

| Ethanol | Polar, Protic | 0.15 - 0.25[1][4] |

| Acetonitrile | Polar, Aprotic | 0.15 - 0.25 (a specific value of 0.25 has also been reported)[1] |

| Water | Polar, Protic | Almost non-fluorescent[5] |

Note: A discrepancy exists in the reported values for ethanol, with one source indicating a much lower quantum yield of 0.02.[3] This may be due to differences in experimental conditions or the presence of quenching impurities.

Experimental Protocols for Determining DPH Fluorescence Quantum Yield

The accurate determination of fluorescence quantum yield is paramount for reliable interpretation of experimental data. Two primary methods are employed: the relative (or comparative) method and the absolute method.

Relative Method (Comparative Method)

This is the more common approach and relies on comparing the fluorescence intensity of the sample (DPH) to a well-characterized standard with a known quantum yield.

a. Materials and Reagents:

-

1,6-diphenyl-1,3,5-hexatriene (DPH)

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

-

Fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol). The standard should absorb at a similar wavelength to DPH.

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

b. Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

c. Protocol:

-

Preparation of Stock Solutions: Prepare a stock solution of DPH in the desired solvent. Prepare a separate stock solution of the fluorescence standard in its appropriate solvent.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both DPH and the standard in the same solvent. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each working solution of DPH and the standard at the chosen excitation wavelength (typically around 350 nm for DPH).

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each working solution of DPH and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both DPH and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

Calculate the fluorescence quantum yield of DPH (Φf_sample) using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots for the DPH sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.

-

-

Absolute Method

The absolute method directly measures the number of emitted photons relative to the number of absorbed photons and does not require a reference standard. This is typically achieved using an integrating sphere.

a. Materials and Reagents:

-

1,6-diphenyl-1,3,5-hexatriene (DPH)

-

Spectroscopic grade solvent

-

Volumetric flasks and pipettes

-

Quartz cuvette (1 cm path length)

b. Instrumentation:

-

Fluorometer equipped with an integrating sphere

-

Calibrated light source

c. Protocol:

-

Sample Preparation: Prepare a solution of DPH in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength. Prepare a blank sample containing only the solvent.

-

Measurement of Emitted Photons:

-

Place the cuvette containing the DPH solution inside the integrating sphere.

-

Excite the sample at the desired wavelength and record the integrated intensity of the emitted fluorescence captured by the sphere's detector.

-

-

Measurement of Absorbed Photons:

-

To determine the number of photons absorbed, two measurements are required:

-

First, measure the intensity of the excitation light scattered by the blank sample (solvent only) within the integrating sphere.

-

Second, measure the intensity of the unabsorbed excitation light that passes through the DPH sample and is scattered within the sphere.

-

-

The difference between these two measurements corresponds to the number of photons absorbed by the DPH sample.

-

-

Data Analysis:

-

The fluorescence quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, after correcting for the detector's wavelength-dependent sensitivity.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the fluorescence quantum yield of DPH using the relative method.

Caption: Workflow for determining DPH fluorescence quantum yield via the relative method.

References

- 1. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diphenylhexatriene - Wikipedia [en.wikipedia.org]

A Technical Guide to 1,6-Diphenylhexatriene in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic, rod-shaped fluorescent molecule that has become an invaluable tool in biophysical and cell biology research.[1] Its unique photophysical properties make it an excellent probe for investigating the microenvironment of lipid bilayers. DPH is virtually non-fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield upon partitioning into the hydrophobic core of membranes.[1][2] This characteristic, combined with its well-defined orientation within the lipid bilayer, allows for the sensitive measurement of key membrane properties, most notably membrane fluidity.[3] This technical guide provides an in-depth overview of the applications of DPH in research, with a focus on its use in studying biological membranes. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize DPH in their experimental workflows.

Core Applications of 1,6-Diphenylhexatriene in Research

The primary application of DPH in research is as a fluorescent probe to determine the fluidity and order of lipid membranes.[3][4] Membrane fluidity is a critical parameter that influences a wide range of cellular processes, including signal transduction, enzymatic activity, and cellular transport. Changes in membrane fluidity have been implicated in various physiological and pathological conditions, making its measurement a key aspect of many research endeavors.

Beyond its principal use in membrane fluidity studies, DPH has also been employed in other areas of research, including:

-

Imaging of neutral lipid droplets: DPH's hydrophobicity allows it to be used for the high-content imaging of these intracellular organelles.[2]

-

Investigating the inner spore membrane fluidity in bacteria: It has been utilized as a reporter to study the unique properties of bacterial spores.[2]

-

Probing amyloid fibril formation: DPH exhibits enhanced fluorescence upon binding to amyloid fibrils, providing a tool to monitor the kinetics of their formation.[5][6]

-

Studies in polymer science: DPH and its derivatives are used to investigate phenomena such as intramolecular singlet fission, which has potential applications in photovoltaics.[7][8]

Photophysical Properties of this compound

A thorough understanding of the photophysical properties of DPH is essential for its effective use as a fluorescent probe. The key parameters are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~350-360 nm | In nonpolar solvents and lipid bilayers.[2][9] |

| Emission Maximum (λem) | ~420-430 nm | In nonpolar solvents and lipid bilayers.[2][9] |

| Molar Extinction Coefficient | 84,800 cm⁻¹/M at 353.2 nm | In cyclohexane.[10] |

| Fluorescence Quantum Yield (Φf) | ~0.78 | In cyclohexane. It is very low in water.[10] |

| Fluorescence Lifetime (τ) | ~5-12 ns | Highly dependent on the environment. In erythrocyte membranes, the major component is around 11 ns.[10] The lifetime can be influenced by factors such as membrane phase and the presence of quenchers.[1][11] |

| Molecular Weight | 232.32 g/mol | [2] |

| Solubility | Soluble in organic solvents like DMSO and DMF.[12] | Insoluble in water. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving DPH.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy (or polarization) is the most common technique employing DPH to assess membrane fluidity.[3] The principle lies in the fact that the rotational motion of DPH within the membrane is inversely proportional to the microviscosity of its environment.[13] A higher degree of rotational freedom (higher fluidity) results in lower fluorescence anisotropy, and vice versa.

Materials:

-

This compound (DPH)

-

Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF) for stock solution

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Liposomes or cell suspension

-

Fluorometer equipped with polarizers

Procedure:

-

Preparation of DPH Stock Solution:

-

Dissolve DPH in DMSO or THF to a concentration of 2 mM.

-

Store the stock solution at -20°C, protected from light.

-

-

Labeling of Liposomes or Cells:

-

For liposomes, add the DPH stock solution to the liposome suspension (e.g., 1 mg/mL lipids) to a final DPH concentration of 1 µM. Vortex immediately to ensure even distribution.

-

For cells, resuspend the cells in PBS or serum-free medium. Add the DPH stock solution to a final concentration of 1-5 µM.

-

Incubate the mixture for 30-60 minutes at the desired temperature (e.g., 37°C), protected from light.

-

-

Fluorescence Anisotropy Measurement:

-

Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

-

Measure the corresponding intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). These are used to calculate the G-factor for instrument correction.

-

-

Calculation of Fluorescence Anisotropy (r):

-

First, calculate the G-factor (grating factor), which corrects for the differential transmission of the emission optics for vertically and horizontally polarized light:

-

G = I_HV / I_HH

-

-

Then, calculate the fluorescence anisotropy (r) using the following equation:

-

r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

-

Data Interpretation:

A decrease in the calculated anisotropy value (r) corresponds to an increase in membrane fluidity, while an increase in 'r' indicates a decrease in membrane fluidity.

Experimental Workflow for Fluorescence Anisotropy Measurement

Caption: Workflow for measuring membrane fluidity using DPH fluorescence anisotropy.

Logical Relationship of DPH Properties to Membrane Fluidity Assessment

The utility of DPH as a membrane probe is based on a clear set of logical relationships between its properties and the physical state of the lipid bilayer.

Caption: Logical flow from DPH properties to the determination of membrane fluidity.

DPH in the Context of Cellular Signaling

Membrane fluidity is not merely a passive property of the cell membrane; it actively influences the function of membrane-associated proteins, including receptors and enzymes that are critical components of signaling pathways. By altering the lateral mobility and conformational flexibility of these proteins, changes in membrane fluidity can modulate signal transduction.

For instance, the activity of certain G protein-coupled receptors (GPCRs) has been shown to be sensitive to the fluidity of the surrounding lipid environment. A more fluid membrane can facilitate the coupling of the receptor to its G protein, thereby enhancing downstream signaling. Conversely, a more rigid membrane can impede this interaction and dampen the signaling response.

DPH can be used as a tool to investigate the role of membrane fluidity in such signaling pathways. By treating cells with agents that are known to alter membrane fluidity (e.g., cholesterol depletion or enrichment) and concurrently measuring the changes in fluidity with DPH and the activity of a specific signaling pathway, researchers can establish a correlation between the physical state of the membrane and the biological response.

Investigating the Impact of Membrane Fluidity on a Hypothetical Signaling Pathway

Caption: Conceptual diagram of using DPH to link membrane fluidity to a signaling pathway.

Conclusion

This compound remains a cornerstone tool for researchers studying the biophysical properties of biological membranes. Its sensitivity to the lipid environment, coupled with the robustness of fluorescence anisotropy measurements, provides a reliable method for assessing membrane fluidity. This technical guide has provided a comprehensive overview of the principles, applications, and detailed protocols for using DPH in a research setting. By understanding the nuances of its photophysical properties and experimental application, researchers can continue to leverage DPH to gain valuable insights into the complex and dynamic nature of cellular membranes and their role in health and disease.

References

- 1. Fluorescence anisotropy measurements under oxygen quenching conditions as a method to quantify the depolarizing rotations of fluorophores. Application to diphenylhexatriene in isotropic solvents and in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.6. Membrane Fluidity [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Membrane fluidity measured by fluorescence polarization using an EPICS V cell sorter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med.virginia.edu [med.virginia.edu]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Cell Tracking with Lipophilic Membrane Dyes [sigmaaldrich.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mpikg.mpg.de [mpikg.mpg.de]

- 12. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jasco-global.com [jasco-global.com]

The Principle of Fluorescence of 1,6-Diphenylhexatriene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic, rod-shaped fluorescent probe widely utilized in biophysical and biomedical research. Its unique photophysical properties, particularly its sensitivity to the microenvironment, make it an invaluable tool for investigating the structure and dynamics of lipid membranes and other nonpolar environments. This technical guide provides a comprehensive overview of the core principles governing DPH fluorescence, detailed experimental protocols for its application, and a summary of its key photophysical data. DPH is almost non-fluorescent in water but exhibits significant fluorescence enhancement upon partitioning into hydrophobic environments such as the core of lipid bilayers[1][2]. This property, coupled with the sensitivity of its fluorescence anisotropy to rotational motion, forms the basis of its widespread use in membrane fluidity studies and drug-membrane interaction analyses.

Core Principle of Fluorescence

The fluorescence of DPH is intrinsically linked to its molecular structure and the surrounding environment. As a diphenylpolyene, its electronic structure is characterized by a series of alternating single and double bonds, which gives rise to its distinct photophysical behavior. The ground state (S₀) and the first excited singlet state (S₁) of DPH both possess Ag symmetry, while the second excited singlet state (S₂) has Bu symmetry[3].

According to the principles of quantum mechanics, electronic transitions between states of the same symmetry (e.g., S₀ → S₁) are formally forbidden, while transitions between states of different symmetry (e.g., S₀ → S₂) are allowed. Consequently, DPH strongly absorbs light, leading to an electronic transition to the S₂ state[3]. Following excitation, the molecule rapidly undergoes internal conversion to the lower-energy S₁ state. Fluorescence emission then occurs from this S₁ state back to the ground state (S₀)[3]. The forbidden nature of the S₁ → S₀ transition results in a relatively long fluorescence lifetime for DPH[3].

The quantum yield and lifetime of DPH fluorescence are highly dependent on the polarity and viscosity of its environment. In polar solvents like water, non-radiative decay pathways dominate, leading to very low fluorescence quantum yield[1][4]. However, when DPH partitions into a nonpolar, viscous environment such as the hydrocarbon core of a lipid bilayer, these non-radiative decay processes are suppressed, resulting in a significant increase in fluorescence intensity and lifetime[2][4].

Data Presentation: Photophysical Properties of DPH

The photophysical properties of 1,6-diphenylhexatriene are highly sensitive to its local environment. The following tables summarize key quantitative data for DPH in various solvents and lipid systems.

Table 1: Absorption and Emission Maxima of DPH

| Environment | Absorption Max (nm) | Emission Max (nm) |

| Cyclohexane | 353[5] | 428[5] |

| Ethanol | 355 | 430[6] |

| DPPC Vesicles | ~358 | ~430 |

| Egg PC Vesicles | ~358 | ~430 |

Table 2: Fluorescence Quantum Yield (Φf) and Lifetime (τ) of DPH

| Environment | Quantum Yield (Φf) | Lifetime (τ, ns) |

| Cyclohexane | 0.78[5] | 12.9[7] |

| Methylcyclohexane | 0.67[5] | - |

| Ethanol | 0.15 - 0.25[8] | 5.0 - 5.2[7][9] |

| Acetonitrile | 0.25[8] | - |

| DPPC Vesicles (Gel Phase) | - | ~8.0 - 11.0 |

| DPPC Vesicles (Liquid Crystalline) | - | ~6.0 - 8.0 |

| DMPC Vesicles (Gel Phase) | - | ~7.5 - 9.5 |

| DMPC Vesicles (Liquid Crystalline) | - | ~5.0 - 7.0 |

Note: Fluorescence lifetimes in lipid vesicles are often best described by multi-exponential decays or lifetime distributions, reflecting the heterogeneous environment experienced by the probe. The values presented are indicative ranges.[10]

Experimental Protocols

I. Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy

This protocol describes the use of DPH to determine the steady-state fluorescence anisotropy, which is inversely related to membrane fluidity.[11][12]

Materials:

-

This compound (DPH)

-

Liposome suspension (e.g., prepared by thin-film hydration followed by extrusion) or cell suspension.

-

Ethanol or Dimethylformamide (DMF) for DPH stock solution.

-

Phosphate-buffered saline (PBS) or other appropriate buffer.

-

Fluorometer equipped with polarizers.

Procedure:

-

Preparation of DPH Stock Solution: Prepare a 2 mM stock solution of DPH in ethanol or DMF. Store protected from light.

-

Labeling of Liposomes/Cells:

-

Dilute the DPH stock solution in buffer to a working concentration (e.g., 2 µM).

-

Add the DPH working solution to the liposome or cell suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.

-

Incubate the mixture at the desired temperature for 30-60 minutes in the dark to allow for partitioning of DPH into the membranes.

-

-

Fluorescence Anisotropy Measurement:

-

Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.[13]

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

-

Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). .

-

-

Calculation of Fluorescence Anisotropy (r):

-

Calculate the G-factor (grating correction factor) using the formula: G = I_HV / I_HH.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).

-

II. Preparation of DPH-labeled Liposomes by Thin-Film Hydration

This protocol outlines a common method for preparing liposomes incorporating DPH.

Materials:

-

Lipids (e.g., DPPC, POPC, Cholesterol)

-

This compound (DPH)

-

Chloroform or a chloroform/methanol mixture

-

Buffer (e.g., PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes

Procedure:

-

Lipid and DPH Co-dissolution: Dissolve the desired lipids and DPH in chloroform in a round-bottom flask. The molar ratio of lipid to DPH should typically be between 200:1 and 500:1.

-

Thin Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid/DPH film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with the desired aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature (T_m). This results in the formation of multilamellar vesicles (MLVs).

-

Vesicle Sizing (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

Applications in Drug Development

The principles of DPH fluorescence are harnessed in various stages of drug development:

-

Drug-Membrane Interactions: DPH can be used to assess how a drug candidate perturbs the fluidity and order of lipid membranes. Changes in DPH fluorescence anisotropy upon addition of a drug can indicate its insertion into the bilayer and its effect on membrane properties.[14][15]

-

Formulation Development: For liposomal drug delivery systems, DPH can be employed to characterize the physical properties of the lipid carrier, ensuring optimal formulation stability and drug release characteristics.[11][12]

-

High-Throughput Screening: Fluorescence-based assays using DPH can be adapted for high-throughput screening of compound libraries to identify molecules that interact with and modify membrane properties.

Conclusion

This compound remains a cornerstone fluorescent probe in membrane biophysics and drug development. Its fluorescence is governed by a well-understood photophysical mechanism that is exquisitely sensitive to the surrounding microenvironment. By leveraging the principles of its fluorescence intensity and anisotropy, researchers can gain valuable insights into the fluidity, order, and dynamics of lipid membranes and assess the impact of pharmaceutical compounds on these critical biological structures. The experimental protocols provided herein offer a foundation for the robust application of DPH in a research setting.

References

- 1. biotium.com [biotium.com]

- 2. Diphenylhexatriene - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. The Fluorescent Dye 1,6 Diphenyl 1,3,5 Hexatriene Binds to Amyloid Fibrils Formed by Human Amylin and Provides a New Probe of Amylin Amyloid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [omlc.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. researchgate.net [researchgate.net]

- 8. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 12. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3.4. Membrane Fluidity [bio-protocol.org]

- 14. mpikg.mpg.de [mpikg.mpg.de]

- 15. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photophysical Properties of 1,6-Diphenyl-1,3,5-hexatriene (DPH): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a widely utilized fluorescent probe, renowned for its sensitivity to the microenvironment, particularly within lipid bilayers. Its photophysical characteristics, such as fluorescence lifetime and quantum yield, are exquisitely responsive to changes in viscosity, polarity, and molecular ordering. This makes DPH an invaluable tool in membrane biophysics, drug-membrane interaction studies, and high-throughput screening for drug discovery. This technical guide provides a comprehensive overview of the core photophysical properties of DPH, detailed experimental protocols for its application, and logical workflows for its use in membrane studies.

Core Photophysical Properties of DPH

The fluorescence of DPH arises from the transition from the first excited singlet state (S₁) to the ground state (S₀). However, its photophysics are more complex than a simple two-state model suggests. Absorption of a photon excites the molecule to a higher excited singlet state (S₂), which is followed by rapid internal conversion to the S₁ state from which fluorescence occurs.[1] The energy gap between these two excited states is small and solvent-dependent, influencing the observed photophysical properties.[2]

Quantitative Photophysical Data

The photophysical parameters of DPH are highly dependent on the solvent environment. In non-polar, viscous environments, such as the hydrophobic core of a lipid bilayer, DPH exhibits a high fluorescence quantum yield and a long fluorescence lifetime. Conversely, in more polar or less viscous media, these parameters are significantly reduced. The table below summarizes key photophysical data for DPH in various environments.

| Environment/Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference(s) |

| Cyclohexane | ~353 | ~427 | 0.62 - 0.78 | ~7.6 | [1][3] |

| Ethanol | ~350 | ~428 | 0.15 - 0.25 | - | [3] |

| Acetonitrile | - | - | 0.25 | - | [3] |

| Propylene Glycol | ~360 | - | - | ~11 (varies with temp) | [4] |

| Mineral Oil | ~360 | - | - | - | [5] |

| POPC Liposomes | ~350 | ~428 | - | Biexponential decay | [6] |

| Erythrocyte Membrane | - | - | - | ~11 | [7] |

| DOPC Liposomes | - | ~0.87 | - | [8] | |

| DPPC Liposomes | - | ~0.69 | - | [8] |

Note: The exact values can vary depending on experimental conditions such as temperature and purity of the solvent.

Experimental Protocols

Measurement of Fluorescence Anisotropy of DPH in Liposomes

Fluorescence anisotropy of DPH is a powerful technique to probe the fluidity and order of lipid membranes. A decrease in anisotropy indicates a more fluid environment where DPH can rotate more freely.

a. Preparation of DPH-loaded Liposomes:

-

Lipid Film Formation: Prepare a solution of the desired lipids (e.g., DSPC) in an organic solvent like chloroform or a chloroform/methanol mixture. Add a small aliquot of a concentrated DPH stock solution in the same solvent to achieve a final lipid-to-probe molar ratio of approximately 500:1.[4] Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask. Further dry the film under high vacuum for at least one hour to remove any residual solvent.

-

Hydration: Add the desired aqueous buffer to the lipid film and hydrate above the phase transition temperature of the lipids. This can be done by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

-

Extrusion (Optional but Recommended): To obtain unilamellar vesicles of a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder device. This process should also be performed above the lipid phase transition temperature.

b. Fluorescence Anisotropy Measurement:

-

Sample Preparation: Dilute the DPH-loaded liposome suspension in the appropriate buffer to a final lipid concentration that gives a suitable fluorescence signal without inner filter effects.

-

Instrument Setup: Use a spectrofluorometer equipped with polarizers in both the excitation and emission pathways. Set the excitation wavelength to approximately 350-360 nm and the emission wavelength to the maximum of DPH fluorescence, around 428-430 nm.[9][10]

-

Data Acquisition: Measure the fluorescence intensities with the polarizers in four different orientations:

-

I_VV (excitation vertical, emission vertical)

-

I_VH (excitation vertical, emission horizontal)

-

I_HV (excitation horizontal, emission vertical)

-

I_HH (excitation horizontal, emission horizontal)

-

-

Calculation of Anisotropy (r): The steady-state fluorescence anisotropy (r) is calculated using the following equation:

r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

Where G is the G-factor (G = I_HV / I_HH), which corrects for the differential sensitivity of the detection system to vertically and horizontally polarized light.[9]

Measurement of Time-Resolved Fluorescence of DPH

Time-resolved fluorescence measurements provide more detailed information about the dynamics of DPH in its environment, often revealing multiple lifetime components corresponding to different populations of the probe.

a. Sample Preparation:

Prepare DPH-loaded liposomes as described in the fluorescence anisotropy protocol. Ensure the sample is deoxygenated by purging with nitrogen or argon, as oxygen can quench DPH fluorescence.[4]

b. Instrumentation:

Time-resolved fluorescence measurements are typically performed using either time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry.

c. Data Analysis:

The fluorescence decay data is typically fitted to a multi-exponential decay model:

I(t) = Σ α_i * exp(-t / τ_i)

Where I(t) is the fluorescence intensity at time t, α_i is the pre-exponential factor for the i-th component, and τ_i is the fluorescence lifetime of the i-th component. The quality of the fit is assessed by the chi-squared (χ²) value. For DPH in lipid membranes, a biexponential decay model often provides a good fit, indicating the presence of at least two distinct environments for the probe.[6]

Visualization of Experimental Workflows

Liposome Preparation Workflow

References

- 1. Intense Long-Lived Fluorescence of 1,6-Diphenyl-1,3,5-Hexatriene: Emission from the S1-State Competes with Formation of O2 Contact Charge Transfer Complex [scirp.org]

- 2. A photophysical model for diphenylhexatriene fluorescence decay in solvents and in phospholipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence Anisotropy Measurements under Oxygen Quenching Conditions as a Method to Quantify the Depolarizing Rotations of Fluorophores. Application to Diphenylhexatriene in Isotropic Solvents and in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mpikg.mpg.de [mpikg.mpg.de]

- 7. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2.8. Bilayer Characterization by DPH Fluorescence Anisotropy [bio-protocol.org]

- 10. jasco-global.com [jasco-global.com]

An In-depth Technical Guide to the Molar Extinction Coefficient of 1,6-Diphenylhexatriene (DPH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of the fluorescent probe 1,6-Diphenylhexatriene (DPH). It includes key quantitative data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow. DPH is a widely utilized tool in the study of membrane fluidity and other biophysical applications, making a thorough understanding of its spectrophotometric properties essential for accurate and reproducible research.

Data Presentation: Molar Extinction Coefficient of DPH

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a critical parameter for quantitative analysis using spectrophotometry. The value for DPH is solvent-dependent. Below is a summary of reported molar extinction coefficients in different solvents.

| Solvent | Wavelength (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| Cyclohexane | 353.2 | 84,800 | [1] |

| Cyclohexane | 353.25 | 82,400 | |

| Methanol | 350 | 88,000 |

Note: The absorption spectra of DPH in other organic solvents such as ethanol and dimethyl sulfoxide (DMSO) are reported to be similar to those in methanol and cyclohexane, exhibiting a characteristic long-wavelength absorption band between 300-400 nm with three vibrational peaks.

Experimental Protocol: Determination of Molar Extinction Coefficient

This protocol outlines the steps for determining the molar extinction coefficient of DPH using UV-Vis spectrophotometry.

1. Materials and Equipment:

-

This compound (DPH) powder

-

Spectrophotometric grade solvent (e.g., cyclohexane, methanol)

-

Analytical balance

-

Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

2. Preparation of Stock Solution:

-

Accurately weigh a small amount of DPH powder (e.g., 5 mg) using an analytical balance.

-

Dissolve the weighed DPH in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution. For example, 5 mg of DPH (molar mass ≈ 232.32 g/mol ) dissolved in 100 mL of solvent yields a stock solution of approximately 2.15 x 10⁻⁴ M.

-

Ensure the DPH is completely dissolved. Sonication may be used to aid dissolution.

3. Preparation of Standard Dilutions:

-

Perform a series of dilutions from the stock solution to prepare a set of standard solutions of known concentrations.

-

For example, prepare five standard solutions by pipetting appropriate volumes of the stock solution into separate volumetric flasks and diluting with the solvent to the mark. The concentration of these standards should be in a range that yields absorbance values between 0.1 and 1.0 for optimal accuracy.

4. Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of DPH (e.g., 300-450 nm).

-

Use a quartz cuvette filled with the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance spectrum of each standard solution, starting from the most dilute to the most concentrated.

-

Identify the wavelength of maximum absorbance (λmax).

5. Data Analysis:

-

Record the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

According to the Beer-Lambert law (A = εcl), the plot should be linear, and the slope of the line will be equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), where 'm' is the slope.

-

The molar extinction coefficient (ε) is the value of the slope 'm'.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the molar extinction coefficient of this compound.

Caption: Workflow for determining the molar extinction coefficient of DPH.

References

Probing the Inner Workings of Lipid Bilayers: A Technical Guide to the D-P-H Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of 1,6-diphenyl-1,3,5-hexatriene (DPH), a widely utilized fluorescent probe, within lipid bilayers. DPH serves as a powerful tool to investigate the biophysical properties of cell membranes and liposomal drug delivery systems, providing critical insights into membrane fluidity, lipid organization, and the effects of membrane-active compounds.

Core Principles: DPH as a Reporter of Membrane Dynamics

DPH is a hydrophobic, rod-shaped molecule that exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon partitioning into the hydrophobic core of lipid bilayers.[1][2] Its fluorescence characteristics are exquisitely sensitive to its local environment, making it an exceptional probe of the membrane's interior. The primary mechanism of action revolves around the rotational mobility of the DPH molecule within the acyl chain region of the lipid bilayer.[3][4] This mobility is directly influenced by the packing and ordering of the surrounding lipid molecules.

The key fluorescence parameter measured is fluorescence anisotropy (r) or polarization. In a viscous or highly ordered environment, the rotation of DPH is restricted, leading to a higher fluorescence anisotropy. Conversely, in a more fluid environment, DPH rotates more freely, resulting in lower anisotropy.[5][6] Therefore, fluorescence anisotropy is inversely proportional to membrane fluidity.[5][6]

DPH's fluorescence lifetime, the average time it remains in an excited state, also provides information about its environment. Changes in lipid packing and the presence of quenching molecules can affect the fluorescence lifetime of DPH.[7][8]

Localization and Orientation within the Bilayer

Extensive studies, including fluorescence quenching and molecular dynamics simulations, have established that DPH localizes deep within the hydrophobic core of the lipid bilayer, orienting its long axis predominantly parallel to the lipid acyl chains.[3][9] This positioning makes it an ideal probe for the physical state of the membrane interior. However, it's important to note that DPH can cause local ordering of the lipid acyl chains in its immediate vicinity, a perturbation that should be considered when interpreting results.[4][10]

Sensitivity to Lipid Phases

DPH is a valuable tool for distinguishing between different lipid phases, which is crucial for understanding membrane domains like lipid rafts.[11][12]

-

Liquid-disordered (Ld) phase: Characterized by high lipid mobility, DPH exhibits low fluorescence anisotropy in this phase.[11]

-

Solid-ordered (So) or gel phase: In this highly ordered and less fluid state, DPH's rotation is significantly hindered, resulting in high fluorescence anisotropy.[11]

-

Liquid-ordered (Lo) phase: Often associated with lipid rafts and enriched in cholesterol and sphingolipids, this phase is more ordered than the Ld phase but more fluid than the So phase. DPH anisotropy in the Lo phase is intermediate between that of the Ld and So phases.[11]

The presence of cholesterol significantly influences membrane fluidity and, consequently, DPH's fluorescence anisotropy. Increasing cholesterol concentrations in a fluid bilayer generally leads to increased order and higher DPH anisotropy.[10][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data for DPH in various lipid bilayer systems.

Table 1: DPH Fluorescence Anisotropy in Different Lipid Phases

| Lipid Composition | Phase | Temperature (°C) | Fluorescence Anisotropy (r) | Reference |

| DPPC | So (gel) | 25 | ~0.38 | [11] |

| DOPC | Ld (liquid-disordered) | 25 | ~0.22 | [11] |

| SM/Chol (2:1) | Lo (liquid-ordered) | 25 | ~0.30 | [11] |

Table 2: DPH Fluorescence Lifetime in Different Environments

| System | Lifetime Center (ns) | Distributional Width (ns) | Reference |

| DOPC vesicles | 6.23 | 0.48 | [7] |

| DOPC vesicles + 30 mol% Cholesterol | 7.16 | 0.05 | [7] |

| Erythrocyte membrane | ~11 | - | [8][15] |

Experimental Protocols

Protocol 1: Preparation of DPH-Labeled Liposomes and Measurement of Fluorescence Anisotropy

This protocol outlines the steps for preparing large unilamellar vesicles (LUVs) labeled with DPH and measuring their steady-state fluorescence anisotropy.

Materials:

-

Lipid(s) of choice (e.g., DOPC, DPPC, lipid extracts) in chloroform

-

1,6-diphenyl-1,3,5-hexatriene (DPH)

-

Chloroform

-

Buffer (e.g., PBS, Tris-HCl)

-

Nitrogen gas or argon gas

-

Vacuum desiccator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer with polarization capabilities

Methodology:

-

Lipid Film Formation:

-

In a round-bottom flask, mix the desired amount of lipid(s) in chloroform.

-

Add DPH solution in chloroform to the lipid mixture. A molar ratio of lipid to DPH of 200:1 to 500:1 is commonly used.

-

Evaporate the solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the flask.

-

Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

-

Hydration and Vesicle Formation:

-

Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

-

The final lipid concentration is typically in the range of 0.1 to 1 mM.

-

-

Extrusion (LUV formation):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple (e.g., 11-21) passes through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

-

Fluorescence Anisotropy Measurement:

-

Dilute the DPH-labeled LUV suspension in the buffer to a final concentration suitable for the fluorometer (to avoid inner filter effects).

-

Set the excitation wavelength to 350 nm and the emission wavelength to 420 nm.[1]

-

Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).

-

Measure the corresponding intensities with the excitation polarizer set to horizontal (I_HV and I_HH) to correct for instrument-specific factors (G-factor).

-

Calculate the G-factor: G = I_HV / I_HH.

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Protocol 2: Fluorescence Quenching to Determine DPH Location

This protocol describes a method to determine the depth of DPH within the bilayer using spin-labeled lipids as quenchers.

Materials:

-

DPH-labeled liposomes (prepared as in Protocol 1)

-

A series of spin-labeled phospholipids with the nitroxide quencher at different depths along the acyl chain (e.g., 5-doxyl stearic acid, 16-doxyl stearic acid incorporated into phospholipids).

-

Fluorometer

Methodology:

-

Prepare Liposome Samples:

-

Prepare a series of liposome samples, each containing DPH and a different spin-labeled phospholipid at a known concentration.

-

Include a control sample with DPH but without any quencher.

-

-

Fluorescence Intensity Measurements:

-

Measure the steady-state fluorescence intensity of DPH in each sample.

-

-

Data Analysis (Parallax Method):

-

Plot the ratio of the unquenched fluorescence intensity (F₀) to the quenched fluorescence intensity (F) as a function of the quencher concentration for each spin-labeled lipid.

-

The slope of this plot is the quenching constant (K).

-

Plot the quenching constant (K) as a function of the known depth of the nitroxide group for each spin-labeled lipid.

-

The depth at which the quenching is maximal corresponds to the average depth of the DPH probe within the bilayer.[9][16]

-

Visualizations

Caption: Experimental workflow for DPH fluorescence anisotropy measurement.

Caption: Relationship between membrane fluidity and DPH fluorescence anisotropy.

References

- 1. biotium.com [biotium.com]

- 2. DPH: Significance and symbolism [wisdomlib.org]

- 3. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of DPH on the Structure and Dynamics of a DPPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the effects of cholesterol and oxysterols on phospholipid bilayer microheterogeneity: a study of fluorescence lifetime distributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Location of diphenylhexatriene (DPH) and its derivatives within membranes: comparison of different fluorescence quenching analyses of membrane depth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of DPH on DPPC-cholesterol membranes with varying concentrations of cholesterol: from local perturbations to limitations in fluorescence anisotropy experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Evidence for a regular distribution of cholesterol in phospholipid bilayers from diphenylhexatriene fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Erythrocyte membrane heterogeneity studied using 1,6 — diphenyl — 1,3,5- hexatriene fluorescence lifetime distribution [escholarship.org]

- 16. pubs.acs.org [pubs.acs.org]

Core Topic: Solubility and Handling of 1,6-Diphenyl-1,3,5-hexatriene in DMSO and Ethanol

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a well-established fluorescent probe extensively utilized for investigating the microviscosity and fluidity of lipid bilayers in cell membranes.[1] Its utility in cellular and biochemical assays is critically dependent on its proper dissolution and handling. This technical guide provides an in-depth overview of the solubility of DPH in two common laboratory solvents, dimethyl sulfoxide (DMSO) and ethanol. It includes quantitative solubility data, detailed experimental protocols for solution preparation and solubility determination, and visual workflows to aid researchers in their experimental design.

Introduction to 1,6-Diphenyl-1,3,5-hexatriene (DPH)

1,6-Diphenyl-1,3,5-hexatriene is a hydrophobic, rod-shaped molecule that exhibits minimal fluorescence in aqueous solutions.[2][3] However, upon partitioning into the nonpolar interior of lipid membranes, its fluorescence quantum yield increases significantly.[1][2][3] This environmentally sensitive fluorescence makes DPH an invaluable tool for studying membrane structure and dynamics.[2][4] In drug development and cell biology, DPH is employed to assess the effects of compounds on membrane fluidity, which can be indicative of various cellular processes and drug interactions.[5][6]

Quantitative Solubility Data

The solubility of DPH is a critical parameter for preparing stock solutions and ensuring accurate concentrations in experimental assays. The following table summarizes the available quantitative solubility data for DPH in DMSO and provides qualitative information for ethanol.

| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (Molar) | Conditions |

| DMSO | 232.32[4][7] | 14.29 mg/mL[7] | 61.51 mM[7] | Requires sonication and warming to 60°C. Use of newly opened, non-hygroscopic DMSO is recommended.[7] |

| Ethanol | 232.32[4][7] | Soluble | Not specified | DPH can be crystallized from ethanol/chloroform mixtures, indicating moderate solubility.[8] |

Experimental Protocols

Accurate and reproducible experimental results begin with correctly prepared reagents. Below are detailed protocols for preparing DPH solutions and a general method for determining its solubility.

Protocol for Preparing a DPH Stock Solution in DMSO

This protocol is adapted from supplier recommendations for achieving the reported solubility of 14.29 mg/mL (61.51 mM).[7]

Materials:

-

1,6-Diphenyl-1,3,5-hexatriene (solid)

-

Anhydrous/newly-opened Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Water bath or heating block set to 60°C

-

Ultrasonic bath

-

Calibrated analytical balance

-

Appropriate volumetric flasks and micropipettes

Procedure:

-

Weighing: Accurately weigh the desired mass of DPH powder. For example, to prepare 1 mL of a 14.29 mg/mL solution, weigh 14.29 mg of DPH.

-

Initial Dissolution: Add the weighed DPH to a suitable vial. Add a portion of the total required volume of fresh DMSO (e.g., 0.8 mL for a final 1 mL solution).

-

Heating and Vortexing: Cap the vial securely and warm the mixture to 60°C using a water bath or heating block.[7] Vortex the solution intermittently to facilitate dissolution.

-

Sonication: Place the vial in an ultrasonic bath to break up any remaining solid aggregates.[7] Continue sonication until the solution appears clear and homogenous.

-

Final Volume Adjustment: Once the DPH is completely dissolved, allow the solution to cool to room temperature. Adjust the solution to the final desired volume with fresh DMSO.

-

Storage: For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[7]

General Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of a fluorescent compound like DPH in a given solvent.

Principle: A saturated solution of the compound is prepared, and after equilibration, the undissolved solid is removed. The concentration of the dissolved compound in the clear supernatant is then quantified using UV-Vis spectrophotometry by referencing a standard curve.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of DPH solutions of known concentrations in the solvent of interest (e.g., ethanol) to create a standard curve.

-

Creation of Saturated Solution: Add an excess amount of DPH powder to a known volume of the solvent in a sealed vial. This ensures that the solution becomes saturated and undissolved solid remains.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Separation of Solid: Centrifuge the vial at high speed to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

-

Spectrophotometric Analysis: Carefully take an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the standard curve.

-

Concentration Measurement: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for DPH (~350 nm).[2]

-

Calculation: Use the standard curve's linear regression equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of DPH in that solvent at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the use of DPH in research.

References

- 1. Diphenylhexatriene - Wikipedia [en.wikipedia.org]

- 2. biotium.com [biotium.com]